molecular formula C13H19BrN2 B1269318 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine CAS No. 280560-78-3

1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine

Cat. No.: B1269318
CAS No.: 280560-78-3
M. Wt: 283.21 g/mol
InChI Key: WQUWRVLHCKJAMG-UHFFFAOYSA-N
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Description

1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine is an organic compound belonging to the class of diazepanes It features a bromophenyl group attached to a diazepane ring, which is a seven-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine typically involves the reaction of 4-bromobenzyl chloride with 4-methyl-1,4-diazepane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding with biological macromolecules, while the diazepane ring can interact with various receptors and enzymes. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .

Comparison with Similar Compounds

  • 1-[(4-Chlorophenyl)methyl]-4-methyl-1,4-diazepane
  • 1-[(4-Fluorophenyl)methyl]-4-methyl-1,4-diazepane
  • 1-[(4-Iodophenyl)methyl]-4-methyl-1,4-diazepane

Uniqueness: 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its chloro, fluoro, and iodo analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity .

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-4-methyl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2/c1-15-7-2-8-16(10-9-15)11-12-3-5-13(14)6-4-12/h3-6H,2,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUWRVLHCKJAMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354085
Record name 1-[(4-Bromophenyl)methyl]-4-methyl-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

280560-78-3
Record name 1-[(4-Bromophenyl)methyl]-4-methyl-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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